
Yemuoside YM10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
夜幕苷 YM 可以通过各种提取和纯化技术从华南五味子中分离出来。 夜幕苷 YM 的合成路线和反应条件涉及使用有机溶剂和色谱方法从植物提取物中分离和纯化该化合物 .
化学反应分析
夜幕苷 YM 经历了几种类型的化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括氧化剂,如高锰酸钾和还原剂,如硼氢化钠 . 从这些反应中形成的主要产物取决于所用条件和试剂,但它们通常涉及对三萜骨架或糖苷部分的修饰 .
科学研究应用
作用机制
夜幕苷 YM 的作用机制涉及其与体内特定分子靶标和途径的相互作用。 已证明它可以调节参与炎症和代谢过程的酶和受体的活性 . 例如,夜幕苷 YM 可以抑制促进炎症的某些酶的活性,从而降低炎症反应 . 它也影响参与葡萄糖代谢的基因的表达,这可能有助于其抗糖尿病作用 .
相似化合物的比较
夜幕苷 YM 在三萜皂苷中是独一无二的,因为它具有特定的结构特征和生物活性。 类似化合物包括其他降三萜皂苷,如夜幕苷 YM7、YM11、YM13 和 YM14,这些化合物也存在于华南五味子中 . 这些化合物具有相似的结构特征,但它们的特定生物活性及其治疗潜力可能不同 . 夜幕苷 YM 的独特性在于它与分子靶标的特定相互作用及其在开发新型治疗剂方面的潜力 .
属性
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H92O25/c1-23-11-16-58(53(73)83-51-44(71)40(67)37(64)30(79-51)22-75-48-45(72)41(68)46(29(20-59)78-48)81-49-42(69)38(65)34(61)24(2)76-49)18-17-56(7)26(27(58)19-23)9-10-32-55(6)14-13-33(54(4,5)31(55)12-15-57(32,56)8)80-52-47(36(63)28(60)21-74-52)82-50-43(70)39(66)35(62)25(3)77-50/h9,24-25,27-52,59-72H,1,10-22H2,2-8H3/t24-,25-,27-,28-,29+,30+,31-,32+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,55-,56+,57+,58-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPROOJBJZLZCGS-CHTHVDMYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)O)O)O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CCC(=C)C[C@H]4C6=CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)O)O)O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H92O25 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1189.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114902-16-8 |
Source


|
| Record name | Yemuoside YM(10) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114902168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the chemical structure of Yemuoside YM10 and what are its key physical properties?
A1: this compound possesses a complex molecular structure characteristic of nortriterpenoid saponins. Its structure is characterized as a 28-O-α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester of 3-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl-30-norolean-12, 20(29)-dien-28-oic acid [].
- Molecular Formula: C58H92O25 []
- Appearance: White powder []
- Melting Point: 215-219 °C (decomposes) []
- Optical Rotation: [α]D20 -4.41° (c 0.272, CH3OH) []
Q2: How was this compound isolated and characterized in the study?
A2: Researchers isolated this compound from the plant Stauntonia chinensis Decne. using various chromatographic techniques, including column chromatography with silica gel, ODS, Sephadex LH-20, and MPLC [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
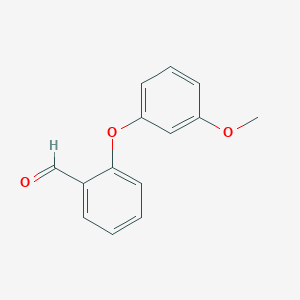
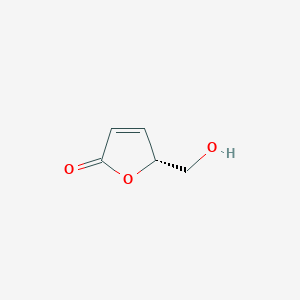
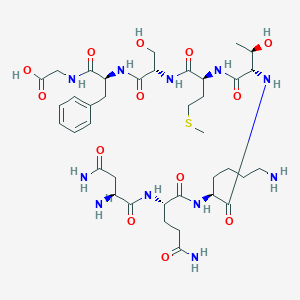
![3-Bromo-1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B45738.png)
![3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride](/img/structure/B45739.png)
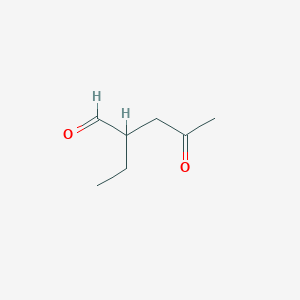

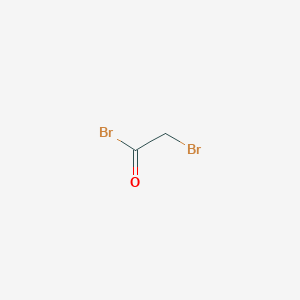
![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B45749.png)
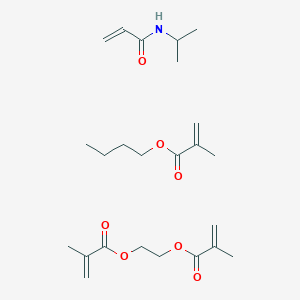
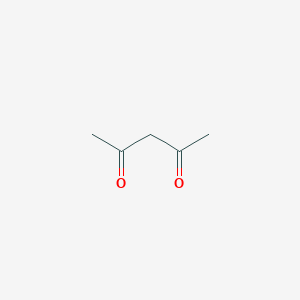
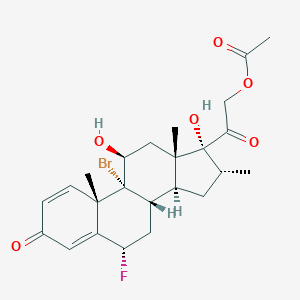
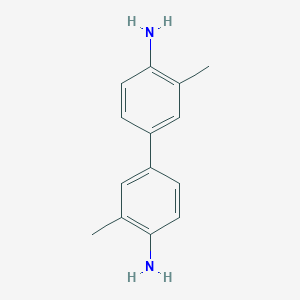
![Diethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B45763.png)
